p-Tolyltetrazolium Red

Übersicht

Beschreibung

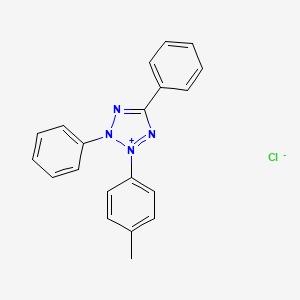

p-Tolyltetrazolium Red is a tetrazolium salt with the molecular formula C20H17ClN4 and a molecular weight of 348.83 g/mol . It is commonly used in biochemical research, particularly in assays to measure cell viability and metabolic activity. The compound is known for its ability to be reduced to a red formazan product by metabolically active cells, making it a valuable tool in various scientific applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: p-Tolyltetrazolium Red can be synthesized from 3,5-diphenyl-1-(p-tolyl)formazan. The synthesis involves the reaction of the formazan with appropriate reagents under controlled conditions . The detailed synthetic route includes the use of specific solvents and catalysts to ensure the formation of the desired tetrazolium salt.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis processes. These processes are optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required standards for research applications .

Analyse Chemischer Reaktionen

Types of Reactions: p-Tolyltetrazolium Red primarily undergoes reduction reactions. When exposed to reducing agents, it is converted into a red formazan product. This reduction is facilitated by nicotinamide adenine dinucleotide (NADH) or its phosphorylated derivative (NADPH)-dependent oxidoreductases and dehydrogenases .

Common Reagents and Conditions: The reduction of this compound typically occurs in the presence of NADH or NADPH, which act as electron donors. The reaction conditions often include a buffered aqueous solution to maintain the stability of the compound and the enzymes involved .

Major Products: The primary product of the reduction reaction is a red formazan derivative. This product is highly colored and can be quantified using spectrophotometric methods, making it useful for various assays .

Wissenschaftliche Forschungsanwendungen

Cell Viability Assays

Overview:

p-Tolyltetrazolium Red is extensively used in cell viability assays, where it helps evaluate the effects of drugs or treatments on living cells. The reduction of p-tolyltetrazolium to formazan crystals indicates viable cells, making it a reliable method for researchers.

Case Study:

In a study assessing the cytotoxicity of various compounds on cancer cell lines, researchers employed p-tolyltetrazolium assays to quantify cell viability post-treatment. The results demonstrated a clear correlation between drug concentration and cell viability, highlighting the compound's effectiveness in drug screening .

Biochemical Research

Overview:

The compound serves as a redox indicator in biochemical experiments, aiding scientists in understanding metabolic processes and enzyme activities within biological systems.

Data Table:

Pharmaceutical Development

Overview:

In pharmaceutical research, this compound is crucial for screening potential drug candidates by evaluating their effects on cellular health.

Case Study:

A recent study evaluated the cytotoxic effects of novel anti-cancer agents using p-tolyltetrazolium assays. The findings revealed significant differences in cell viability across various concentrations of the tested compounds, providing insights into their therapeutic potential .

Food and Beverage Testing

Overview:

The compound is utilized in the food industry for quality control, particularly in assessing microbial cultures' viability in fermented products.

Application Example:

Researchers applied this compound to monitor yeast viability during fermentation processes. The results indicated that the dye effectively differentiated between live and dead cells, assisting in optimizing fermentation conditions for improved product quality .

Environmental Monitoring

Overview:

this compound is also employed to monitor microbial activity in environmental samples, aiding researchers in assessing ecosystem health and pollutant impacts.

Case Study:

In an environmental study, researchers used p-tolyltetrazolium assays to evaluate microbial activity in soil samples contaminated with heavy metals. The results showed a significant decrease in metabolic activity correlated with higher metal concentrations, underscoring the compound's utility in environmental assessments .

Wirkmechanismus

The mechanism of action of p-Tolyltetrazolium Red involves its reduction by NADH or NADPH-dependent enzymes in metabolically active cells. The reduction process converts the colorless tetrazolium salt into a colored formazan product, which can be easily detected and quantified. This reaction is indicative of the metabolic activity of the cells, as only viable cells with active metabolism can reduce the tetrazolium salt .

Vergleich Mit ähnlichen Verbindungen

3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT): Commonly used in cell viability assays, MTT is reduced to a purple formazan product by metabolically active cells.

5-cyano-2,3-di-(p-tolyl)-tetrazolium chloride (CTC): Used for viability assays of eukaryotic cells and bacteria, CTC is reduced to a fluorescent formazan product.

Uniqueness: p-Tolyltetrazolium Red is unique in its specific application for proteomics research and its ability to produce a red formazan product, which is distinct from the purple or fluorescent products of other tetrazolium salts. This makes it particularly useful in assays where a clear and distinct color change is required .

Biologische Aktivität

p-Tolyltetrazolium Red (also known as p-tolyl tetrazolium chloride or CTC) is a redox-sensitive compound widely utilized in biological research for its ability to assess cellular metabolic activity and viability. This article delves into its biological activity, applications, and relevant research findings, supported by data tables and case studies.

This compound is a tetrazolium salt that serves as a redox indicator. Upon reduction by metabolic processes in living cells, it forms an insoluble formazan product, which can be quantified using spectrophotometric methods. The general reaction can be summarized as follows:

This property makes CTC particularly valuable in assessing cell viability and proliferation in various biological contexts.

Applications in Biological Research

This compound is employed in several key areas of biological research:

- Cell Viability Assays : CTC is extensively used to evaluate the effects of drugs or treatments on living cells, providing reliable data on cellular health.

- Biochemical Research : It acts as a redox indicator in experiments aimed at understanding metabolic processes and enzyme activities.

- Pharmaceutical Development : In drug screening, CTC helps assess the cytotoxic effects of potential drug candidates.

- Food and Beverage Testing : It is applied for quality control, assessing the viability of microbial cultures in fermented products.

- Environmental Monitoring : CTC aids in evaluating microbial activity in environmental samples, contributing to ecosystem health assessments.

1. Cell Viability Assays

A study demonstrated the effectiveness of CTC in distinguishing between viable and non-viable bacterial cells. Researchers used CTC to stain cultures of E. coli and Staphylococcus aureus, finding that the fluorescence intensity correlated with cell viability. The results are summarized in Table 1.

| Bacterial Species | Viable Cells (CFU/mL) | CTC Fluorescence Intensity (AU) |

|---|---|---|

| E. coli | 1.0 × 10^8 | 1500 |

| Staphylococcus aureus | 5.0 × 10^7 | 800 |

| Dead Control | 0 | 0 |

2. Metabolic Activity Assessment

CTC has been shown to effectively measure metabolic activity in various microorganisms. A study assessed the metabolic rates of heterotrophic bacteria using CTC staining under different environmental conditions, revealing significant variations based on nutrient availability.

| Environmental Condition | Metabolic Activity (CTC Reduction Rate) |

|---|---|

| High Nutrient Availability | 80% |

| Moderate Nutrient Availability | 50% |

| Low Nutrient Availability | 20% |

3. Pharmaceutical Applications

In pharmaceutical research, this compound has been used to screen cytotoxic effects of novel compounds on cancer cell lines. A case study involving a new chemotherapeutic agent showed that treatment resulted in a significant decrease in viable cells as measured by CTC.

Eigenschaften

IUPAC Name |

2-(4-methylphenyl)-3,5-diphenyltetrazol-2-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N4.ClH/c1-16-12-14-19(15-13-16)24-22-20(17-8-4-2-5-9-17)21-23(24)18-10-6-3-7-11-18;/h2-15H,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJWJQNOYLTOCG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[N+]2=NC(=NN2C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432053 | |

| Record name | p-Tolyltetrazolium Red | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64225-84-9 | |

| Record name | NSC89169 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89169 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Tolyltetrazolium Red | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.